2-(3,3-Diphenylpropanamido)benzamide
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Overview
Description
2-(3,3-Diphenylpropanamido)benzamide is a synthetic organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a benzamide group attached to a 3,3-diphenylpropanamido moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Diphenylpropanamido)benzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of ultrasonic irradiation and Lewis acidic ionic liquids has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Diphenylpropanamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
2-(3,3-Diphenylpropanamido)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Diphenylpropanamido)benzamide involves its interaction with specific molecular targets and pathways. As a benzamide derivative, it may act as an inhibitor or modulator of various enzymes and receptors. For example, benzamides are known to interact with dopamine receptors and other neurotransmitter systems, which can influence their pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
Cinitapride: A benzamide with gastroprokinetic and antiemetic properties.
Amisulpride: A benzamide derivative used as an antipsychotic agent.
Uniqueness
2-(3,3-Diphenylpropanamido)benzamide is unique due to its specific structural features, which impart distinct chemical and biological properties. Its 3,3-diphenylpropanamido moiety differentiates it from other benzamides, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.
Properties
IUPAC Name |
2-(3,3-diphenylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c23-22(26)18-13-7-8-14-20(18)24-21(25)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H2,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIYHTDHUXJTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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